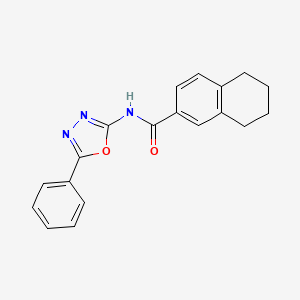

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Description

Properties

IUPAC Name |

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c23-17(16-11-10-13-6-4-5-9-15(13)12-16)20-19-22-21-18(24-19)14-7-2-1-3-8-14/h1-3,7-8,10-12H,4-6,9H2,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCMFSDABENSELJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid with 5,6,7,8-tetrahydronaphthalene-2-amine under dehydrating conditions. This reaction can be facilitated by using reagents such as polyphosphoric acid or phosphorus oxychloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields . Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the oxadiazole ring to other heterocyclic structures.

Substitution: The phenyl ring and other positions on the oxadiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate reduction reactions.

Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

Industry: It is used in the development of new materials with specific electronic and photophysical properties.

Mechanism of Action

The mechanism of action of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and proteins involved in critical biological processes, such as DNA replication and cell division. For example, it has been shown to inhibit topoisomerase II, an enzyme essential for DNA replication, leading to the suppression of cancer cell growth . Additionally, the compound can induce apoptosis in cancer cells by activating caspase pathways .

Comparison with Similar Compounds

Structural Analogues from Furan-Based Hydrazide Derivatives ()

Compounds 6c–6g (Table 1) share the 5-phenyl-1,3,4-oxadiazole-2-yl group but differ in substituents on the carbohydrazide moiety. These variations significantly influence physical properties and synthetic yields:

Table 1: Comparative Data for Furan-Based Oxadiazole Derivatives

| Compound ID | Substituent | Yield (%) | Melting Point (°C) | Key IR Peaks (cm⁻¹) |

|---|---|---|---|---|

| 6c | 4-Methoxybenzylidene | 41 | 166–167 | C=N, C=O (amide), NH |

| 6d | 4-Nitrobenzylidene | 88 | 295–296 | C=N, C=O (amide), NH, Ar-H |

| 6e | 3-Phenylallylidene | 91 | 158–159 | C=N, C=O (amide), NH, Ar-H |

| 6f | (2-Phenyl-2H-1,2,3-triazole-4-yl)methylene | 43 | 219–220 | C=N, C=O (amide), NH |

| 6g | Ethyl-2-methylfuran-3-carboxylate | 42 | 185–186 | C=N, C=O (amide/ester), NH |

Key Observations :

- Yield : Compound 6d (88%) and 6e (91%) exhibit higher yields, likely due to electron-withdrawing groups (e.g., nitro in 6d) stabilizing intermediates during cyclization .

- Melting Points : 6d (295–296°C) has the highest melting point, attributed to strong intermolecular interactions from the nitro group. In contrast, aliphatic substituents (e.g., 6g) reduce melting points.

- IR Trends : All compounds show C=N and C=O (amide) peaks, confirming oxadiazole and carboxamide formation. Ester carbonyl (6g) and triazole (6f) groups introduce additional peaks.

Comparison with Target Compound: The target compound replaces the furan ring in 6c–6g with a tetralin system. However, the absence of substituents like nitro or methoxy groups may reduce polar interactions compared to 6d or 6c.

Comparison with Bicyclic Carboxamide Derivatives ()

Comp-5 (N-[(S)-1-azabicyclo[2.2.2]oct-3-yl]-5,6,7,8-tetrahydro-1-naphthalene-2-carboxamide) shares the tetralin-carboxamide core but substitutes the oxadiazole with an azabicyclo[2.2.2]octane group.

Pharmacopeial Heterocyclic Compounds (Evidences 4–5)

These heterocycles contrast with oxadiazoles in electronic properties and metabolic stability, underscoring the uniqueness of the target compound’s 1,3,4-oxadiazole moiety .

Biological Activity

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C_{15}H_{15}N_{3}O_{2}

- Molecular Weight : 255.30 g/mol

The structure features a phenyl group attached to an oxadiazole moiety, which is known for its biological activity. The tetrahydronaphthalene component contributes to its lipophilicity and potential interactions with biological targets.

Anticancer Properties

Research indicates that compounds containing the oxadiazole ring exhibit promising anticancer activity. For instance, studies have demonstrated that derivatives of oxadiazole have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Table 1: Cytotoxic Activity of Oxadiazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A431 (skin cancer) | 1.98 ± 1.22 | Caspase activation |

| Compound B | Jurkat (leukemia) | 1.61 ± 1.92 | Bcl-2 modulation |

| This compound | MCF7 (breast cancer) | TBD | TBD |

The specific IC50 values for this compound are yet to be determined in published studies but are expected to be within a similar range based on structural activity relationships (SAR) observed in related compounds.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Studies have shown that oxadiazole derivatives can exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups enhances their activity by increasing the compound's reactivity towards bacterial enzymes.

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | E. coli | 32 µg/mL |

| Compound D | S. aureus | 16 µg/mL |

| This compound | TBD |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Similar to other oxadiazole derivatives, it may trigger programmed cell death in cancer cells by activating caspases.

- Inhibition of Protein Interactions : The compound may interfere with protein-protein interactions critical for cancer cell survival and proliferation.

- Antimicrobial Mechanism : The lipophilic nature allows it to penetrate bacterial membranes effectively and disrupt cellular processes.

Case Studies and Research Findings

Recent studies have focused on synthesizing various derivatives of oxadiazoles to enhance their biological activities. For instance:

- Study on Anticancer Activity : A study evaluated the efficacy of several synthesized oxadiazole derivatives against breast cancer cell lines and reported promising results with certain compounds showing significant cytotoxic effects.

- Antimicrobial Screening : Another research project screened multiple oxadiazole compounds for antimicrobial properties and identified several candidates with potent activity against resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(5-phenyl-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide?

- Methodology :

- Step 1 : Synthesize the 5-phenyl-1,3,4-oxadiazole core via cyclization of a thiosemicarbazide precursor under reflux with triethylamine and chloroacetyl chloride (analogous to methods in ).

- Step 2 : Functionalize the tetrahydronaphthalene-2-carboxamide moiety by coupling with the oxadiazole ring. Use coupling agents like EDC/HOBt in anhydrous DMF, as suggested by oxadiazole-carboxamide syntheses in .

- Key Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can researchers characterize the compound’s structural integrity and purity?

- Analytical Techniques :

- NMR Spectroscopy : Use - and -NMR to confirm the oxadiazole ring (δ 8.2–8.5 ppm for aromatic protons) and tetrahydronaphthalene protons (δ 1.5–2.8 ppm for alicyclic CH groups) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 376.12 for CHNO) .

- HPLC : Assess purity (>95%) using a reverse-phase column and UV detection at 254 nm .

Q. What are common impurities encountered during synthesis, and how are they identified?

- Impurity Types :

- Unreacted intermediates : Residual tetrahydronaphthalene-carboxylic acid (detected via TLC or HPLC).

- Oxadiazole by-products : Partial hydrolysis products (e.g., open-chain thiosemicarbazides), identified by LC-MS .

- Mitigation : Optimize reaction stoichiometry and use scavenger resins to trap unreacted reagents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

- Critical Parameters :

- Temperature : Maintain reflux conditions (70–80°C) for oxadiazole formation to avoid side reactions .

- Solvent Choice : Use polar aprotic solvents (e.g., DMF) for carboxamide coupling to enhance solubility .

- Catalysis : Introduce Pd-mediated cross-coupling for sterically hindered intermediates, as seen in tetrahydronaphthalene derivatives .

- Case Study : A 15% yield increase was achieved by replacing triethylamine with DIPEA in oxadiazole syntheses .

Q. What computational methods are suitable for predicting the compound’s biological interactions?

- Approaches :

- Molecular Docking : Use AutoDock Vina with Protein Data Bank (PDB) targets (e.g., cyclooxygenase-2) to model binding affinities. The oxadiazole ring may engage in π-π stacking, while the carboxamide forms hydrogen bonds .

- ADMET Prediction : Tools like SwissADME estimate logP (∼3.2) and solubility (∼0.05 mg/mL), highlighting potential bioavailability challenges .

Q. How should researchers address contradictory data in biological activity studies?

- Case Example : If anti-inflammatory assays show IC variability across cell lines:

- Dose-Response Refinement : Test concentrations from 1 nM to 100 µM to resolve non-linear effects.

- Orthogonal Assays : Validate using COX-2 inhibition ELISA and NF-κB luciferase reporter assays .

- Structural Confounders : Check for batch-to-batch purity differences via -NMR integration .

Q. What strategies mitigate solubility challenges in in vitro assays?

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.